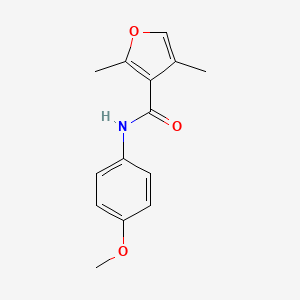
N-(4-methoxyphenyl)-2,4-dimethyl-3-furamide
Overview
Description
Synthesis Analysis
The synthesis of compounds closely related to N-(4-methoxyphenyl)-2,4-dimethyl-3-furamide involves intricate chemical processes. For instance, a similar compound, 2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-1-propyl-1H-benzo[d]imidazole-5-carboxamide, was synthesized using a 'one-pot' reductive cyclization of N-(4-methoxyphenyl)-3-nitro-4-(propylamino)benzamide with 3,4-dimethoxybenzaldehyde, highlighting a method that could potentially be adapted for the synthesis of this compound (Bhaskar et al., 2019).
Molecular Structure Analysis
The molecular structure of related compounds has been extensively analyzed using various methods such as X-ray diffraction, IR spectroscopy, and DFT calculations. For example, a novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl) benzamide was examined through X-ray diffraction to determine its crystalline structure, providing insight into the potential molecular geometry of this compound (Demir et al., 2015).
Chemical Reactions and Properties
The chemical behavior of this compound can be inferred from studies on similar compounds. For example, the reactivity and potential anti-inflammatory effects of 2,4-dimethyl-N-aryl-3-furamides have been explored through synthesis and molecular docking, suggesting that this compound may also exhibit interesting chemical and biological properties (Matiichuk et al., 2020).
Physical Properties Analysis
While specific studies on the physical properties of this compound are not directly available, research on structurally similar compounds can provide valuable insights. Properties such as solubility, melting points, and crystalline structure have been examined, offering a basis for understanding the physical characteristics that this compound might exhibit.
Chemical Properties Analysis
The chemical properties of this compound, including its reactivity and stability, can be deduced from related studies. For example, the synthesis and analysis of aromatic polyamides and polyimides derived from similar compounds have revealed important chemical properties such as thermal stability and solubility, which are critical for practical applications (Liou & Chang, 2008).
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : A method for synthesizing similar furamide derivatives has been reported, involving the reaction of furan-3-carbonyl chloride with aromatic amines in dry dioxane, demonstrating a pathway for the creation of compounds like N-(4-methoxyphenyl)-2,4-dimethyl-3-furamide (Matiichuk et al., 2020).
- Chemical Structure Analysis : The synthesis and structural investigation of oxamide derivatives, which are chemically related to furamides, show how detailed analysis of furamide-like compounds can be conducted using NMR and X-ray diffraction (Martínez-Martínez et al., 1998).
Potential Applications in Materials Science
- Electrochromic and Electrofluorescent Materials : Research on polyamides containing bis(diphenylamino)-fluorene moieties, which are structurally similar to furamides, has shown potential for applications in creating materials with electrochromic and electrofluorescent properties, indicating a possible avenue for this compound in this field (Sun et al., 2016).
Biological Activity and Pharmaceutical Applications
- Anti-inflammatory Activity : Studies on 2,4-dimethyl-N-aryl-3-furamides have shown significant anti-inflammatory effects, suggesting that this compound could potentially have similar biological activities (Matiichuk et al., 2020).
Chemical Synthesis and Modification
- Palladium-Catalysed Cyclisation : Research on the palladium-catalysed cyclisation of furamide derivatives provides insights into advanced chemical synthesis techniques that could be applicable to this compound (Lindahl et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-methoxyphenyl)-2,4-dimethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-9-8-18-10(2)13(9)14(16)15-11-4-6-12(17-3)7-5-11/h4-8H,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQEWZLSAWSMMQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC(=C1C(=O)NC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 2-methyl-5-oxo-4-(2-thienylmethylene)-1-[3-(trifluoromethyl)phenyl]-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4766010.png)
![1-(3-fluorobenzyl)-4-[(5-isopropyl-3-thienyl)carbonyl]piperazine](/img/structure/B4766015.png)

![N-[2-(4-ethoxybenzoyl)-1-benzofuran-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4766025.png)
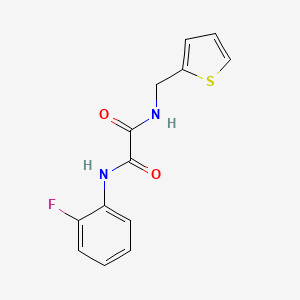
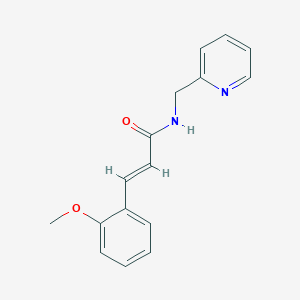
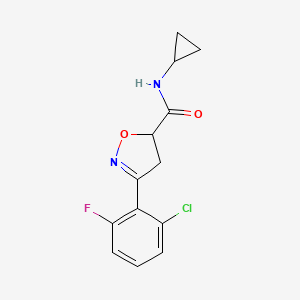
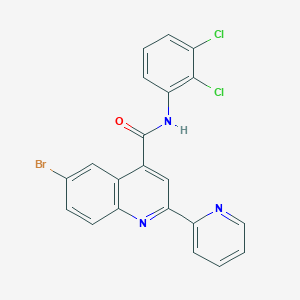
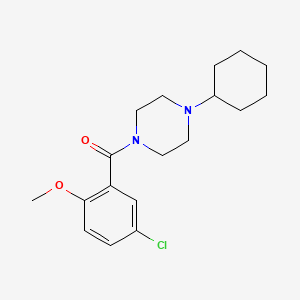
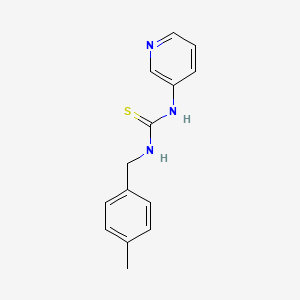
![5-{3-chloro-4-[(4-nitrobenzyl)oxy]benzylidene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B4766096.png)
![ethyl 2-({[(5-cyclopropyl-4-propyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4766097.png)
![(2-{[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4766102.png)
![isopropyl 2-({2-cyano-3-[1-(2-fluorobenzyl)-1H-indol-3-yl]acryloyl}amino)-3-thiophenecarboxylate](/img/structure/B4766107.png)